2-(3-Chloropropyl)cyclobutan-1-one

Description

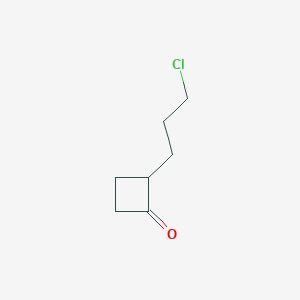

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloropropyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c8-5-1-2-6-3-4-7(6)9/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYGMAPAAWJVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Chloropropyl Cyclobutan 1 One and Analogous Structures

Strategies for Cyclobutanone (B123998) Ring Formation

Cyclodialkylation Approaches Utilizing Dihaloalkanes

One of the classical methods for forming cyclic structures is through the intramolecular cyclization of a linear precursor containing reactive functional groups at both ends. In the context of cyclobutanone synthesis, this often involves the use of a carbonyl equivalent and a dihaloalkane.

The use of 1,3-dithiane (B146892) as a masked carbonyl group is a well-established strategy in organic synthesis. organic-chemistry.org This methodology can be adapted for the synthesis of cyclobutanones. The process begins with the deprotonation of 1,3-dithiane to form a nucleophilic anion, which then reacts with a suitable dihaloalkane, such as 1-bromo-3-chloropropane (B140262). A subsequent intramolecular cyclization, typically induced by a strong base like butyllithium (B86547), leads to the formation of a spirocyclic dithiane. thieme-connect.de Finally, deprotection of the dithiane group, often under oxidative conditions, yields the desired cyclobutanone. orgsyn.org For instance, the reaction of 2-lithio-1,3-dithiane with 1-bromo-3-chloropropane, followed by butyllithium-induced cyclization, gives 5,9-dithiaspiro[3.5]nonane in good yields. thieme-connect.de This intermediate can then be converted to cyclobutanone. While a direct synthesis of 2-(3-chloropropyl)cyclobutan-1-one via this route is not explicitly detailed in the provided results, the underlying principles are applicable.

| Reactant 1 | Reactant 2 | Intermediate | Product | Yield | Reference |

| 2-Lithio-1,3-dithiane | 1-Bromo-3-chloropropane | 2-(3-Chloropropyl)-1,3-dithiane | 5,9-Dithiaspiro[3.5]nonane | 65-84% | thieme-connect.de |

| 5,9-Dithiaspiro[3.5]nonane | Oxidizing Agent | - | Cyclobutanone | - | orgsyn.org |

| This table showcases the synthesis of cyclobutanone using 1,3-dithiane chemistry. |

Beyond dithiane chemistry, other methods utilizing 1,3-dihalopropanes for cyclobutanone synthesis exist. One such approach involves the cyclodialkylation of tosylmethyl isocyanide with 1,3-dibromopropane. orgsyn.org The resulting 1-tosylcyclobutyl isocyanide can then be hydrolyzed to afford cyclobutanone. orgsyn.org This method, while effective for the parent cyclobutanone, would require a modified starting material or subsequent functionalization to yield a 2-substituted derivative like this compound. The synthesis of 1,3-dichloropropane (B93676) itself can be achieved by reacting bis(3-hydroxypropyl)ether with hydrogen chloride. google.com

Ring Expansion Reactions to Form Cyclobutanone Scaffolds

Ring expansion reactions provide a powerful alternative for the synthesis of cyclobutanones, often starting from more readily accessible three-membered ring precursors. These transformations typically proceed through the generation of a reactive intermediate that undergoes a rearrangement to form the larger ring.

The ring expansion of cyclopropanol (B106826) derivatives is a versatile and widely studied method for preparing cyclobutanones. nih.gov This transformation can be promoted by various reagents, including protic acids, Lewis acids, and transition metal catalysts. rsc.org For example, the treatment of 1-alkynylcyclopropanols with a gold(I) catalyst leads to the formation of alkylidenecyclobutanones in excellent yields. beilstein-journals.org The reaction is believed to proceed through π-activation of the alkyne by the gold catalyst, followed by migration of a C-C bond of the cyclopropane (B1198618) ring. beilstein-journals.org The choice of ligand on the gold catalyst can significantly impact the reaction's efficiency.

Another approach involves the semipinacol rearrangement of cyclopropanol intermediates. rsc.org This can be triggered by electrophilic reagents or Lewis acids, leading to the expansion of the cyclopropane ring to a cyclobutanone. rsc.org For instance, enantiomerically enriched α-methylenecyclobutanones can be synthesized from 1-vinyl-substituted cyclopropanols upon treatment with electrophilic bromine. rsc.org

| Starting Material | Reagent/Catalyst | Product | Yield | Reference |

| 1-Alkynylcyclopropanol | (PPh3)AuSbF6 | Alkylidenecyclobutanone | 95% | |

| 1-Alkynylcyclopropanol | Tris(4-trifluoromethylphenyl)phosphine gold(I) chloride | Alkylidenecyclobutanone | 99% | |

| 1-Vinyl-substituted cyclopropanols | Electrophilic Bromine | α-Methylenecyclobutanones | - | rsc.org |

| This table summarizes the ring expansion of cyclopropanol derivatives to form cyclobutanones. |

Methylenecyclopropanes can also serve as precursors for cyclobutanones through ring expansion reactions. thieme-connect.com One notable method involves the oxidative ring expansion of methylenecyclopropanes using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of oxygen. organic-chemistry.orgias.ac.inthieme-connect.com This reaction has been shown to be effective for the synthesis of 2,2-diarylcyclobutanones in good yields. organic-chemistry.org The proposed mechanism involves a single-electron oxidation of the methylenecyclopropane (B1220202) by CAN to form a radical cation, which then reacts with molecular oxygen and undergoes rearrangement to the cyclobutanone product. organic-chemistry.org Another strategy involves the epoxidation of methylenecyclopropane followed by an acid-catalyzed ring expansion to yield cyclobutanone. orgsyn.org

| Starting Material | Reagent | Product | Yield | Reference |

| 2,2-Ditolylmethylenecyclopropane | Cerium(IV) ammonium nitrate (CAN), O2 | 2,2-Ditolylcyclobutanone | 80% | organic-chemistry.org |

| Methylenecyclopropane | Peroxy acid, then Acid | Cyclobutanone | - | orgsyn.org |

| This table illustrates the synthesis of cyclobutanones from methylenecyclopropane derivatives. |

Homopropargylic Rearrangements to Cyclobutanones

The rearrangement of homopropargylic systems, such as alcohols or ethers, presents a modern and efficient route to cyclobutanone derivatives. These reactions often employ transition metal catalysts, such as gold or palladium, to facilitate the transformation. researchgate.netacs.org For instance, gold-catalyzed oxidative rearrangement of homopropargylic ethers can yield cyclobutanones. researchgate.netresearchgate.net Similarly, palladium catalysis can be used in the chemo- and stereoselective synthesis of related cyclic structures from homopropargylic amines. acs.org The general mechanism involves the activation of the alkyne moiety by the metal catalyst, followed by an intramolecular attack and subsequent rearrangement to form the four-membered ring.

Oxidative Cleavage Methods for Cyclobutanone Synthesis

Oxidative cleavage provides a method for synthesizing cyclobutanones by breaking specific bonds in a precursor molecule. One established approach involves the oxidative cleavage of tertiary cyclobutanols. cdnsciencepub.com Treating these alcohols with reagents like Jones reagent under mild conditions can lead to the cleavage of the cyclobutane (B1203170) ring to produce 1,4-ketols or 1,4-diketones, depending on the substitution pattern of the starting alcohol. cdnsciencepub.com

More recent developments include the molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant. rsc.orgrsc.orgnih.gov This two-step procedure, which starts from readily available 2-hydroxycyclobutanones, provides a clean and high-yielding route to 1,4-dicarbonyl compounds, which are valuable synthetic intermediates. rsc.orgnih.gov Other historical methods include the oxidative degradation of methylenecyclobutane. orgsyn.org

Table 1: Selected Oxidative Cleavage Methods for Cyclobutanone Synthesis and Related Structures

| Precursor | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Tertiary Cyclobutanols | Jones Reagent | 1,4-Ketol or 1,4-Diketone | cdnsciencepub.com |

| Cyclobutane-1,2-diols | Dioxomolybdenum(VI) catalyst, DMSO | γ-Ketoaldehydes or γ-Diketones | rsc.org |

| Methylenecyclobutane | Not specified | Cyclobutanone | orgsyn.org |

| 5,9-Dithiaspiro[3.5]nonane | Not specified | Cyclobutanone | orgsyn.org |

[2+2] Cycloaddition Reactions in Cyclobutanone Synthesis

The [2+2] cycloaddition is arguably the most significant and widely used method for constructing the cyclobutane ring. This family of reactions involves the joining of two components, each contributing two atoms to form the four-membered ring.

The reaction of a ketene (B1206846) with an alkene, often called the Staudinger ketene cycloaddition, is a powerful tool for synthesizing cyclobutanones. pku.edu.cn These reactions can be performed under thermal conditions, but such methods often have limitations in scope and stereoselectivity. thieme-connect.com

The development of Lewis acid-promoted ketene-alkene [2+2] cycloadditions has significantly expanded the utility of this reaction. thieme-connect.comorgsyn.orgresearchgate.net The use of a Lewis acid, such as ethylaluminum dichloride (EtAlCl₂), can lead to substantial rate acceleration, improved yields, and higher diastereoselectivity compared to the corresponding thermal reactions. researchgate.netnih.gov A noteworthy feature is that for certain substrates, the Lewis acid-catalyzed reaction can produce the opposite diastereomer to that obtained under thermal conditions. orgsyn.org This methodology has proven effective for a variety of ketenes and both activated and unactivated alkenes. orgsyn.orgnih.gov

Table 2: Comparison of Thermal vs. Lewis Acid-Promoted Ketene-Alkene Cycloadditions

| Ketene | Alkene | Conditions | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Ethyl/phenyl ketene | Cyclohexene | Thermal (180 °C) | <10% | N/A | thieme-connect.com |

| Diphenyl ketene | 1-Hexene | Thermal (180 °C) | 5% | 1:1 | orgsyn.org |

| Diphenyl ketene | 1-Hexene | EtAlCl₂ (Lewis Acid) | 84% | 13:1 | orgsyn.org |

| Phenyl/methyl ketene | Indene | Thermal (180 °C) | 40% | 2:1 | orgsyn.org |

| Phenyl/methyl ketene | Indene | EtAlCl₂ (Lewis Acid) | 71% | 18:1 | orgsyn.org |

Photochemical [2+2] cycloadditions represent another cornerstone of cyclobutane synthesis. acs.org These reactions use light energy, typically UV light, to excite an alkene, which then reacts with another ground-state alkene to form the cyclobutane ring. acs.orgresearchgate.net This method is exceptionally valuable in the synthesis of complex, polyfunctional natural products containing a cyclobutane moiety. researchgate.netnih.govbris.ac.uk

The most common variant is the enone-alkene cycloaddition, which can be achieved through direct irradiation or the use of a photosensitizer. researchgate.net Significant progress has also been made in cycloadditions involving two unactivated alkenes through the use of transition metal catalysts, particularly copper(I) salts, which can sometimes offer advantages over traditional enone-alkene photocycloadditions. acs.orgnih.gov

Introduction and Functionalization of the Chloropropyl Moiety

The introduction of the 2-(3-chloropropyl) side chain can be envisioned through several synthetic strategies. One direct approach involves the alkylation of a cyclobutanone enolate with a suitable electrophile like 1-bromo-3-chloropropane. A related strategy involves constructing the ring from a precursor already containing the chloropropyl group. For example, 2-(3-chloropropyl)-1,3-dithiane can be cyclized via its lithiated derivative to form the protected cyclobutanone, which is then hydrolyzed. thieme-connect.deorgsyn.org

Halogenation Strategies on Cyclobutane Systems

Direct halogenation of a pre-existing side chain on a cyclobutane ring is a plausible route. For instance, if one were to start with 2-(3-hydroxypropyl)cyclobutan-1-one, standard chlorination methods (e.g., using thionyl chloride or Appel reaction conditions) could convert the terminal alcohol to the desired chloride.

Alternatively, direct halogenation of a cyclobutane can be achieved, although this is typically less selective. Cycloalkanes like cyclobutane can undergo substitution reactions with chlorine or bromine when exposed to UV light, leading to the formation of halogenated substitution products. pharmaguideline.comslideshare.net However, for a molecule with multiple reactive sites like a ketone and a propyl chain, achieving selective halogenation on the terminal carbon of the propyl group via a radical mechanism would be challenging and likely result in a mixture of products. Therefore, building the molecule from precursors already containing the chloro-functionalization, such as 1-bromo-3-chloropropane or 3-chloropropanol, is generally a more controlled and efficient strategy. dtic.milcdnsciencepub.com

Alkylation Reactions for Appendage Introduction (e.g., using chloropropyl-containing synthons)

The introduction of an alkyl chain, such as a 3-chloropropyl group, at the α-position of a cyclobutanone core is a crucial transformation. This is typically achieved through the alkylation of a cyclobutanone enolate or its synthetic equivalent with a suitable electrophile. A primary synthon for this purpose is 1-bromo-3-chloropropane, a bifunctional molecule that allows for the selective introduction of the 3-chloropropyl group. wikipedia.orgchemicalbook.comnih.gov

One effective method involves the Stork enamine synthesis, which proceeds under neutral conditions and minimizes polyalkylation. nrochemistry.comchemistrysteps.com In this approach, cyclobutanone is first reacted with a secondary amine, such as pyrrolidine (B122466), to form a more nucleophilic enamine intermediate. This enamine then readily undergoes an S\textsubscript{N}2 reaction with an alkylating agent like 1-bromo-3-chloropropane. Subsequent acidic hydrolysis of the resulting iminium salt regenerates the ketone, yielding the desired this compound.

Another powerful strategy for the synthesis of 2-substituted cyclobutanones involves the alkylation of N-(cyclobutylidene)isopropylamine. mdpi.org This method provides a high-yielding and efficient route. The process begins with the formation of the imine from cyclobutanone and isopropylamine. Deprotonation of this imine with a strong base like lithium diisopropylamide (LDA) at low temperatures generates a nucleophilic aza-allylic anion. This anion is then reacted with an alkyl bromide, which in the context of synthesizing the target compound, would be 1-bromo-3-chloropropane. The final step is the hydrolysis of the alkylated imine to afford the 2-substituted cyclobutanone. A one-pot variation of this procedure, where imination, alkylation, and hydrolysis are performed sequentially in the same reaction vessel, has been shown to be equally effective. mdpi.org

The following table summarizes the key aspects of this enamine-based alkylation strategy for analogous compounds:

| Starting Material | Reagents | Intermediate | Product | Yield (%) | Reference |

| N-(cyclobutylidene)isopropylamine | 1. LDA, THF, -78°C; 2. Alkyl bromide | N-(2-alkyl-1-cyclobutylidene)isopropylamine | 2-Alkylcyclobutanone | 71-80 | mdpi.org |

A further method for introducing the 3-chloropropyl group involves the use of dithiane chemistry. thieme-connect.dewindows.net The 2-lithio derivative of 1,3-dithiane can be alkylated with 1-bromo-3-chloropropane to form 2-(3-chloropropyl)-1,3-dithiane. Subsequent treatment with a strong base like butyllithium induces an intramolecular cyclization, affording a dithiane-protected cyclobutanone. The final deprotection of the dithiane group, typically using a mercury(II) salt, yields cyclobutanone. While this method constructs the cyclobutane ring itself, it demonstrates the utility of 1-bromo-3-chloropropane in forming the necessary carbon-carbon bonds.

Convergent and Divergent Synthetic Routes to this compound

Both convergent and divergent strategies are powerful approaches in organic synthesis that can be applied to the construction of this compound and its analogs.

A convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then joined together in the later stages of the synthetic sequence. This approach can be highly efficient for complex molecules. For instance, a convergent synthesis of a 2-substituted cyclobutanone could involve the preparation of a cyclobutanone precursor and a separate synthesis of the side chain, followed by their coupling. An example of a convergent strategy in a related system is the synthesis of (+)-phyllanthocin, where key fragments are synthesized separately and then combined. acs.org While not directly applied to this compound in the reviewed literature, this principle could be adapted. For example, a suitably functionalized cyclobutane precursor could be coupled with a 3-chloropropyl-containing fragment.

A divergent synthesis , in contrast, starts from a common intermediate that is transformed into a variety of structurally related compounds through different reaction pathways. rsc.orgrsc.org This strategy is particularly useful for creating libraries of analogous compounds for screening purposes. A divergent approach to 2-substituted cyclobutanones could begin with a functionalized cyclobutanone that allows for various modifications at the 2-position. For example, a palladium-catalyzed enantioselective desymmetrization of cyclobutenes can lead to a variety of functionalized cyclobutane derivatives. nih.gov

Another example of a divergent approach involves the rhodium-catalyzed intramolecular annulations between cyclobutanones and 1,5-enyne groups. nih.gov By selecting different ligands, such as (R)-H8-binap or (R)-segphos, the reaction can be directed to produce different complex C(sp3)-rich scaffolds from the same starting material. This highlights the power of catalyst control in divergent synthesis.

The following table outlines the conceptual differences between convergent and divergent synthetic strategies:

| Synthetic Strategy | Description | Key Feature | Applicability to this compound |

| Convergent | Fragments of the target molecule are synthesized independently and then assembled. | Increased overall efficiency for complex targets. | A pre-formed cyclobutanone ring could be coupled with a 3-chloropropyl synthon. |

| Divergent | A common precursor is transformed into a library of structurally related products. | Rapid access to multiple analogs from a single starting point. | A functionalized cyclobutanone could be subjected to various reactions to introduce the 3-chloropropyl group or other functionalities. |

In the context of this compound, a divergent approach could start from a versatile cyclobutanone intermediate, such as 2-formylcyclobutanone or a cyclobutanone with a leaving group at the 2-position. This intermediate could then be subjected to a variety of reactions, including Wittig-type reactions, reductions, and substitutions, to generate a range of 2-substituted cyclobutanones, including the target compound.

Reactivity and Transformational Chemistry of 2 3 Chloropropyl Cyclobutan 1 One

Reactions at the Cyclobutanone (B123998) Carbonyl Group

The carbonyl group (C=O) is a highly versatile functional group in organic chemistry, characterized by the electrophilic nature of its carbon atom, making it susceptible to nucleophilic attack. vub.bemasterorganicchemistry.com This reactivity is central to many chemical transformations. vub.be

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of carbonyl compounds where a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a new single bond. masterorganicchemistry.comwikipedia.org This process changes the hybridization of the carbonyl carbon from sp2 to sp3, resulting in a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The reactivity of the carbonyl group is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones towards nucleophilic addition due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

The reduction of cyclobutanones to their corresponding cyclobutanols is a key transformation in organic synthesis, often yielding a mixture of cis and trans isomers. vub.ac.be Studies on 3-substituted cyclobutanones have shown that hydride reductions are highly stereoselective, predominantly forming the cis-alcohol. vub.ac.benih.gov This selectivity can be further improved by adjusting reaction conditions such as lowering the temperature or using a less polar solvent. vub.ac.beacs.org

Computational studies, including Density Functional Theory (DFT), suggest that torsional strain plays a significant role in favoring the anti-facial attack of the hydride, which is consistent with the Felkin-Anh model. nih.govacs.org The choice of reducing agent can also influence the stereoselectivity. For instance, reductions of 3-substituted cyclobutanones have shown that the selectivity for the cis-alcohol increases in the order: DIBAL < L-, N-, K-selectride ≈ LiAlH4 < LiBH4. vub.be

Table 1: Factors Influencing Stereoselective Reduction of Substituted Cyclobutanones

| Factor | Influence on Stereoselectivity | Predominant Isomer |

| Reducing Agent | Varies; smaller hydrides can show higher selectivity. vub.be | cis-alcohol vub.bevub.ac.be |

| Temperature | Lowering the temperature increases selectivity. vub.ac.beacs.org | cis-alcohol vub.ac.beacs.org |

| Solvent Polarity | Decreasing solvent polarity enhances selectivity. vub.ac.beacs.org | cis-alcohol vub.ac.beacs.org |

| Substituent | Electronic and steric effects of the substituent influence the approach of the hydride. vub.ac.benih.gov | cis-alcohol vub.ac.benih.gov |

Aldol (B89426) reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry, involving the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. wikipedia.orglumenlearning.com These reactions can be catalyzed by either acid or base. wikipedia.org In a mixed or crossed aldol reaction, two different carbonyl compounds are reacted. libretexts.org To achieve a single product in a mixed aldol reaction, one of the carbonyl compounds should be more reactive as an electrophile and ideally lack α-hydrogens to prevent self-condensation. libretexts.org

For 2-(3-Chloropropyl)cyclobutan-1-one, it can potentially react as both an enolate donor (due to the presence of α-hydrogens) and an electrophilic acceptor. In a reaction with another carbonyl compound, a complex mixture of products could be formed. libretexts.org However, under specific conditions, such as reacting with a more reactive aldehyde that cannot form an enolate (e.g., formaldehyde (B43269) or an aromatic aldehyde), a more controlled crossed aldol condensation can be achieved. libretexts.orglibretexts.org

Baeyer-Villiger Oxidation and Ring Expansion to Lactones

The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, proceeds through the formation of a Criegee intermediate. wikipedia.orgnih.gov The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the substituents attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the Baeyer-Villiger oxidation would lead to the formation of a lactone. The regiochemical outcome depends on whether the more substituted carbon (C2) or the less substituted carbon (C4) of the cyclobutanone ring migrates. Based on the established migratory aptitude, the more substituted C2 carbon would be expected to migrate, leading to the formation of a six-membered lactone. This transformation is a valuable tool for synthesizing lactones, which are important intermediates in the synthesis of natural products. nih.govsigmaaldrich.com

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Aptitude |

| Tertiary alkyl | Highest |

| Secondary alkyl | High |

| Phenyl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

Alpha-Functionalization of the Cyclobutanone Ring

The α-position to the carbonyl group in cyclobutanones is a key site for functionalization, often involving the formation of an enolate intermediate. mdpi.com

Enolates are powerful nucleophiles formed by the deprotonation of the α-carbon of a carbonyl compound. masterorganicchemistry.com The formation of an enolate from this compound would involve the removal of a proton from either the C2 or C4 position. The resulting enolate can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orgfiveable.me

The alkylation of enolates is a two-step process: enolate formation and subsequent nucleophilic attack on an electrophile. 182.160.97 The choice of base is crucial for the efficient formation of the enolate. libretexts.org Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation. lumenlearning.com The alkylation of the enolate derived from this compound with an alkyl halide would introduce a new alkyl group at the α-position, further elaborating the cyclobutane (B1203170) framework.

Radical Functionalization

Radical reactions offer a powerful method for the functionalization of organic molecules. beilstein-journals.orgrsc.org In the context of this compound, radical processes can be initiated at various positions, leading to a diverse range of products. For instance, radical abstraction of a hydrogen atom can lead to the formation of carbon-centered radicals, which can then undergo further reactions. beilstein-journals.org The presence of the cyclobutane ring can influence the regioselectivity and stereoselectivity of these radical reactions. mdpi.com

Manganese(III) acetate (B1210297) is a common reagent used to initiate radical cyclizations. mdpi.com While specific studies on the radical functionalization of this compound are not extensively documented in the provided results, related systems demonstrate the feasibility of such transformations. For example, the radical cyclization of related unsaturated systems can lead to the formation of complex polycyclic structures. mdpi.com

Transformations Involving the Cyclobutane Ring System

The high ring strain of the cyclobutane moiety in this compound makes it susceptible to a variety of ring-opening and rearrangement reactions. nih.govchemistrysteps.com These transformations are thermodynamically favorable as they relieve the inherent strain of the four-membered ring.

Ring Opening Reactions

The opening of the cyclobutane ring can be initiated by various reagents and conditions. For example, manganese-catalyzed ring-opening chlorination of cyclobutanols provides a regioselective route to γ-chloroketones. researchgate.net While this specific reaction applies to cyclobutanols, it highlights a potential pathway for the transformation of the cyclobutanone ring in this compound. The presence of the ketone functionality can influence the regioselectivity of the ring opening.

In a related context, the ring-opening of 3-azabicyclo[3.2.0]heptanes, which contain a cyclobutane ring, can lead to the formation of acyclic dienes through the simultaneous opening of both the pyrrolidine (B122466) and cyclobutane rings. rsc.org This suggests that under appropriate conditions, the cyclobutane ring of this compound could undergo cleavage to yield linear products.

Ring Contraction Reactions (e.g., to Cyclopropanes)

Ring contraction of cyclobutane derivatives to form more stable cyclopropane (B1198618) systems is a known transformation in organic chemistry. uchicago.eduyoutube.com This process can be driven by the formation of a more stable carbocation intermediate or by specific rearrangement pathways. For instance, electrochemical methods have been shown to facilitate the skeletal rearrangement of cyclobutanes to cyclopropanes. nih.gov

A Brønsted acid-catalyzed tandem Friedel–Crafts alkylation/ring-contraction reaction of related systems provides a route to indolyl cyclopropanecarbaldehydes and ketones, demonstrating the feasibility of cyclobutane ring contraction. researchgate.net The Wolff rearrangement is another powerful tool for ring contraction, particularly in the synthesis of strained ring systems. libretexts.org

Strain-Release Driven Rearrangements

The inherent strain energy of the cyclobutane ring is a key driving force for various molecular rearrangements. nih.govchemistrysteps.com These rearrangements often lead to the formation of more stable five- or six-membered rings. For example, the hydrolysis of certain cyclobutane derivatives can lead to ring expansion to form cyclopentane (B165970) rings. chemistrysteps.com

Electrochemical oxidation can induce strain-release-driven rearrangements of alkylcyclobutanes with a pendant amide group, leading to the formation of new ring systems. nih.gov Similarly, the researchgate.netrsc.org-sigmatropic rearrangement of quaternary allylammonium ylides, generated via strain-release C–C bond cleavage of a bicyclo[1.1.0]butane, highlights another pathway for rearrangements driven by strain release. rsc.org

Reactivity of the 3-Chloropropyl Side Chain

The 3-chloropropyl side chain of this compound possesses a reactive carbon-chlorine bond, making it a key site for various chemical transformations.

Intramolecular Cyclization Reactions

The proximity of the 3-chloropropyl side chain to the cyclobutanone ring allows for intramolecular cyclization reactions. These reactions can lead to the formation of bicyclic or spirocyclic systems. For instance, treatment of a related 2-(3-chloropropyl)-1,3-dithiane with butyllithium (B86547) induces cyclization to form a spirocyclic compound. thieme-connect.de

Intramolecular cyclization of ω-haloalkyl acetylenes, which are structurally related to the side chain of the title compound, can be achieved using a strong base like lithium diisopropylamide (LDA) to furnish dicycloalkylethynes. dtic.mil Furthermore, palladium-catalyzed intramolecular cyclization reactions are widely used for the synthesis of various fused ring systems, including tricyclic indoles. encyclopedia.pubokayama-u.ac.jp These examples suggest that the 3-chloropropyl side chain in this compound could readily participate in intramolecular cyclization to form novel bicyclic ketones. For example, radical-initiated cyclization could lead to the formation of fused ring systems. acs.org

Formation of Fused or Spirocyclic Systems (e.g., Cyclopropyl (B3062369) or Cyclopentyl Annulation)

The presence of a ketone and a three-carbon alkyl chloride chain within the same molecule sets the stage for intramolecular reactions, leading to the formation of spirocyclic systems. The intramolecular cyclization of this compound is a plausible route for the synthesis of spiro[3.4]octan-5-one. This type of reaction is often favored when it leads to the formation of five- or six-membered rings due to favorable kinetics and thermodynamics. wikipedia.org

The general mechanism would likely involve the formation of a carbanion at the α-position to the carbonyl group, facilitated by a suitable base. This carbanion would then act as an internal nucleophile, attacking the electrophilic carbon of the chloropropyl chain and displacing the chloride ion to form a new carbon-carbon bond, resulting in the spirocyclic ketone.

| Reactant | Reagent/Conditions | Product | Reaction Type |

| This compound | Base (e.g., LDA, NaH) | Spiro[3.4]octan-5-one | Intramolecular Alkylation |

This table illustrates the potential intramolecular cyclization of this compound to form a spirocyclic ketone.

Research on related systems supports this hypothesis. For instance, the synthesis of various spiro[3.4]octan-1-one derivatives has been documented, highlighting the utility of cyclobutanone precursors in constructing such spirocycles. biosynth.comresearchgate.netlookchem.comuc.ptresearchgate.net Furthermore, intramolecular cascade cyclizations of functionalized cyclobutanones have been shown to produce oxa-spirocycles, demonstrating the versatility of the cyclobutanone scaffold in forming spirocyclic structures. nih.gov

Nucleophilic Substitution Reactions (SN1/SN2)

The primary alkyl chloride in the 3-chloropropyl side chain of this compound is a prime site for nucleophilic substitution reactions. Depending on the reaction conditions and the nature of the nucleophile, these reactions can proceed through either an SN1 or SN2 mechanism. dalalinstitute.com

An SN2 reaction would involve a direct, backside attack by a nucleophile on the carbon atom bonded to the chlorine, leading to inversion of configuration if the carbon were chiral. This pathway is generally favored for primary alkyl halides and with strong, unhindered nucleophiles.

Conversely, an SN1 reaction would proceed through a carbocation intermediate, which would form upon the departure of the chloride ion. This pathway is less likely for a primary alkyl chloride unless there is a factor that can stabilize the resulting primary carbocation, or if the reaction conditions (e.g., a polar, protic solvent and a weak nucleophile) favor it.

A variety of nucleophiles could be employed to displace the chloride, leading to a diverse range of functionalized cyclobutane derivatives. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, while reaction with a cyanide salt would introduce a nitrile group. The principles of nucleophilic substitution have been demonstrated on similar structures, such as the reaction of phenoxide derivatives with octakis(3-chloropropyl)octasilsesquioxane. researchgate.net

| Nucleophile | Product |

| N3- | 2-(3-Azidopropyl)cyclobutan-1-one |

| CN- | 2-(3-Cyanopropyl)cyclobutan-1-one |

| RO- | 2-(3-Alkoxypropyl)cyclobutan-1-one |

| R2NH | 2-(3-Dialkylaminopropyl)cyclobutan-1-one |

This table showcases potential products from the nucleophilic substitution on the chloropropyl side chain of this compound.

Intermolecular Coupling Reactions

The chloropropyl group of this compound also opens the door to a variety of intermolecular coupling reactions, which are powerful tools for carbon-carbon bond formation. One can envision the conversion of the alkyl chloride to an organometallic reagent, such as an organocuprate or a Grignard reagent, which could then be coupled with other electrophiles. However, the presence of the ketone carbonyl group within the same molecule would need to be considered, as these organometallic reagents are also strong nucleophiles that can add to ketones. libretexts.org

Alternatively, the alkyl chloride itself can act as the electrophilic partner in coupling reactions. For instance, in a Suzuki or Negishi coupling, a pre-formed organoboron or organozinc reagent could be coupled with the chloropropyl group in the presence of a palladium catalyst.

Synergistic Reactivity and Chemoselectivity Considerations in Bifunctional Systems

The dual functionality of this compound presents a classic case for the study of chemoselectivity. The outcome of a reaction will be highly dependent on the nature of the reagents and the reaction conditions.

A strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would likely favor the deprotonation at the α-carbon of the ketone to form an enolate. This enolate could then either undergo intramolecular cyclization as discussed earlier or be trapped by an external electrophile in an intermolecular reaction. libretexts.org

Conversely, a strong nucleophile, such as a Grignard reagent or an organolithium compound, would likely favor addition to the electrophilic carbonyl carbon of the ketone over substitution at the primary alkyl chloride, especially at low temperatures. libretexts.org

The choice between intramolecular versus intermolecular reaction is another key aspect of chemoselectivity. In the presence of a base, the intramolecular cyclization to form the spirocycle is often kinetically favored over an intermolecular reaction with another molecule, a principle known as the Thorpe-Ingold effect. wikipedia.org However, by carefully selecting the reaction conditions and the concentration of reagents, it may be possible to favor one pathway over the other.

Applications of 2 3 Chloropropyl Cyclobutan 1 One As a Building Block in Advanced Organic Synthesis

Development of Novel Reaction Methodologies

The strategic use of bifunctional molecules is a cornerstone in the advancement of organic synthesis, enabling the construction of complex molecular architectures from relatively simple starting materials. 2-(3-Chloropropyl)cyclobutan-1-one emerges as a significant building block in this context, offering two distinct reactive sites: a strained four-membered ketone ring and a flexible chloropropyl side chain. This unique combination has facilitated the development of novel reaction methodologies, particularly in the realm of cascade reactions and the synthesis of diverse heterocyclic and carbocyclic systems. The inherent ring strain of the cyclobutanone (B123998) moiety makes it susceptible to various ring-opening or rearrangement reactions, while the terminal chloride on the propyl chain provides a convenient handle for nucleophilic substitution or organometallic coupling reactions.

Research has demonstrated the utility of related cyclobutane (B1203170) derivatives in pioneering new synthetic pathways. For instance, the reactivity of the cyclobutanone ring is a key feature in cycloaddition reactions. Enantioselective [3+2]-cycloadditions of cyclobutenones with iminoesters have been developed, catalyzed by silver complexes, to produce chiral 3-azabicyclo[3.2.0]heptane derivatives. nih.gov This methodology allows for the construction of multiple stereocenters with high control. Subsequent selective ring-opening of either the cyclobutanone or the newly formed pyrrolidine (B122466) ring offers a pathway to a variety of densely functionalized molecules. nih.gov

Furthermore, the development of photoredox-initiated cascade reactions highlights the potential of cyclobutanone-containing structures. In one notable example, a photoredox-initiated [2+2] cycloaddition followed by a retro-Mannich reaction of a tryptamine-substituted enaminone, derived from a cyclobutenone, was a key step in the total synthesis of complex Aspidosperma alkaloids. acs.org This strategy underscores the capacity of the strained four-membered ring to participate in sophisticated, multi-step transformations to rapidly build molecular complexity. acs.org

The chloropropyl side chain, while seemingly simple, is crucial for introducing further diversity. It acts as a latent electrophile, ready to participate in subsequent cyclization reactions. Methodologies involving the alkylation of cyclic ketones with reagents like 1-bromo-3-chloropropane (B140262) are common for introducing this side chain. acs.org Once installed, the terminal chloride can react intramolecularly with a nucleophile, often generated from the ketone or a derivative thereof, to form a new ring. This strategy is foundational in the synthesis of spirocyclic or fused-ring systems. For example, procedures involving the use of (3-chloropropyl)(phenyl)sulfane in deprotonation-alkylation sequences lead to the formation of cyclopropyl (B3062369) derivatives, which are valuable intermediates in their own right. mdpi.com

The development of continuous-flow processes for reactions involving cyclobutanone derivatives is another area of innovation. For instance, the acid-catalyzed reaction of 2-hydroxycyclobutanones with thiols to produce cyclopropyl carbonyl compounds has been successfully translated to a continuous-flow system using a reusable solid acid catalyst. mdpi.com This approach not only improves efficiency and scalability but also aligns with the principles of green chemistry.

The table below summarizes representative reaction methodologies where building blocks with structural motifs similar to this compound are employed, illustrating the potential applications of this compound in developing new synthetic methods.

| Reaction Type | Substrate Type | Catalyst/Reagent | Product Type | Ref. |

| [3+2] Cycloaddition | Cyclobutenone | Silver acetate (B1210297) / Chiral ligand | 3-Azabicyclo[3.2.0]heptane | nih.gov |

| Photoredox [2+2]/Retro-Mannich | Tryptamine-substituted enaminone | Photoredox catalyst | Indoline derivatives | acs.org |

| Acid-catalyzed Rearrangement | 2-Hydroxycyclobutanone | Amberlyst-35 (in flow) | Cyclopropyl carbonyl compounds | mdpi.com |

| Alkylation/Cyclization | Dihydrofuran / 1-Bromo-3-chloropropane | Not specified | 5-(3-Chloropropyl)-2,3-dihydrofuran | acs.org |

Q & A

Q. How do structural analogs (e.g., 2-(3-Bromopropyl)cyclobutan-1-one) differ in bioactivity, and what SAR (Structure-Activity Relationship) trends emerge?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.